5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide is a synthetic compound with the molecular formula and a molecular weight of 264.73 g/mol. This compound is characterized by its unique structural features, including a chloro group, diethyl substituents, and a sulfonamide functional group. It is classified primarily as a sulfonamide derivative, which are known for their wide range of biological activities.
The synthesis of 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide typically involves several key steps:
These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yields and minimize by-products.
The molecular structure of 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide can be represented in various forms:
CCN(CC)C(=O)C1=C(C(=C(C=N1)Cl)S(=O)(=O)N)C
.
XKQXKZJYFESWNE-UHFFFAOYSA-N
, which provides a unique identifier for chemical substances.
This structure contributes to its chemical reactivity and potential biological interactions.
5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide can participate in various chemical reactions:
These reactions highlight its versatility as a chemical intermediate in organic synthesis.
The mechanism of action for 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide involves its interaction with biological targets:
Key physical and chemical properties of 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide include:
These properties are crucial for determining its suitability for various applications in scientific research and industry.
5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide has several scientific uses:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: